(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1808757-26-7
VCID: VC6613216
InChI: InChI=1S/C16H28N2O3/c1-15(2)12-20-16(21-13-15)7-10-18(11-8-16)14(19)6-5-9-17(3)4/h5-6H,7-13H2,1-4H3/b6-5+
SMILES: CC1(COC2(CCN(CC2)C(=O)C=CCN(C)C)OC1)C
Molecular Formula: C16H28N2O3
Molecular Weight: 296.411

(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one

CAS No.: 1808757-26-7

Cat. No.: VC6613216

Molecular Formula: C16H28N2O3

Molecular Weight: 296.411

* For research use only. Not for human or veterinary use.

(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one - 1808757-26-7

Specification

CAS No. 1808757-26-7
Molecular Formula C16H28N2O3
Molecular Weight 296.411
IUPAC Name (E)-4-(dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one
Standard InChI InChI=1S/C16H28N2O3/c1-15(2)12-20-16(21-13-15)7-10-18(11-8-16)14(19)6-5-9-17(3)4/h5-6H,7-13H2,1-4H3/b6-5+
Standard InChI Key FKKQOCNIFNFJFQ-UHFFFAOYSA-N
SMILES CC1(COC2(CCN(CC2)C(=O)C=CCN(C)C)OC1)C

Introduction

Structural Elucidation and Nomenclature

Core Spirocyclic Framework

The molecule’s defining feature is the 3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane system. This spirocyclic structure consists of two fused rings:

  • Ring 1: A 1,5-dioxa (oxygen-containing) 6-membered ring.

  • Ring 2: A 9-aza (nitrogen-containing) 6-membered ring.
    The spiro junction at position 9 creates a three-dimensional geometry that imposes steric constraints, influencing reactivity and biological interactions .

Enone Substituent

Attached to the spiro system is a but-2-en-1-one chain with:

  • An (E)-configured double bond at C2–C3.

  • A dimethylamino group (-N(CH₃)₂) at C4.

  • A ketone at C1.
    This α,β-unsaturated ketone (enone) moiety is electronically polarized, rendering it reactive toward nucleophiles and dienophiles.

Table 1: Key Structural Features

FeatureDescription
Spiro system1,5-dioxa-9-azaspiro[5.5]undecane with 3,3-dimethyl substituents
Enone chain(E)-4-(dimethylamino)but-2-en-1-one
Molecular formulaC₁₉H₃₀N₂O₃
Molecular weight334.46 g/mol

Synthetic Strategies

Spirocyclic Core Construction

The synthesis of the spirocyclic core leverages methodologies similar to those described in spiro-β-lactam and quinolone derivative syntheses :

Step 1: Cycloalkylidenemalonic Acid Diester Formation
Condensation of a cyclic ketone (e.g., 3,3-dimethylcyclopentanone) with malonic acid diester in the presence of TiCl₄ yields a cycloalkylidenemalonic acid diester .

Step 2: Michael Addition
Reaction with nitromethane under basic conditions forms a nitro-substituted intermediate, which is subsequently reduced to an amine.

Step 3: Spirocyclization
Intramolecular cyclization via a Curtius rearrangement or analogous reaction generates the 1,5-dioxa-9-azaspiro[5.5]undecane framework .

Enone Chain Installation

The enone moiety is introduced through a Knoevenagel condensation between the spirocyclic amine and a dimethylamino-substituted aldehyde, followed by oxidation to the ketone.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsKey Intermediate
SpirocyclizationTiCl₄, malonic acid diester, nitromethaneCycloalkylidenemalonic acid diester
Amine ReductionLiAlH₄, THF, 0°C → RTPrimary amine
Enone FormationKnoevenagel condensation, MnO₂ oxidationα,β-unsaturated ketone

Physicochemical Properties

Solubility and Lipophilicity

The spirocyclic core enhances lipophilicity (logP ≈ 2.8), favoring solubility in organic solvents (e.g., DCM, THF) over aqueous media. The dimethylamino group imparts weak basicity (pKa ≈ 8.2), enabling salt formation with acids .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption at 1715 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=C stretch).

  • ¹H NMR:

    • δ 6.25 (d, J = 15.6 Hz, H2), δ 7.10 (d, J = 15.6 Hz, H3) for the (E)-enone.

    • δ 1.20 (s, 6H, 3,3-dimethyl).

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